![molecular formula C23H24N6O5 B2889342 5-氨基-1-{[2-(2,4-二甲氧基苯基)-5-甲基-1,3-恶唑-4-基]甲基}-N-(3-甲氧基苯基)-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1112433-93-8](/img/structure/B2889342.png)

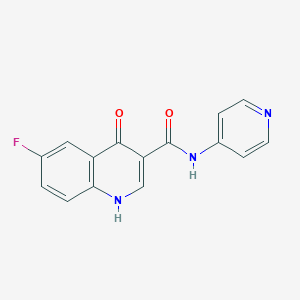

5-氨基-1-{[2-(2,4-二甲氧基苯基)-5-甲基-1,3-恶唑-4-基]甲基}-N-(3-甲氧基苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more of the hydrogens has been replaced by an alkyl or aryl group .

科学研究应用

P2X7 Purinegic Receptor Antagonist

This compound is a highly potent, selective, competitive antagonist of P2X7 purinegic receptor . It does not affect other P2 receptors even at 10 µM concentrations . This makes it a valuable tool in studying the role of P2X7 receptors in various physiological and pathological processes.

Inflammation and Pain Management

The compound has been shown to reduce carrageenan and Freund’s adjuvant-induced thermal hyperalgesia . It also reduces neuropathic pain induced by chronic constriction injury (CIC) of the sciatic nerve . This suggests potential applications in the management of inflammatory and neuropathic pain.

Immune Response Modulation

The compound blocks agonist-evoked IL-1b release , indicating its role in modulating immune responses. This could have implications in the treatment of diseases characterized by overactive immune responses, such as autoimmune disorders.

Study of Cell Membrane Pores

The compound blocks pore formation , making it useful in studying the mechanisms of cell membrane pore formation and function. This could have applications in understanding and treating diseases related to abnormal cell membrane permeability.

Synthesis of Oxazoles

The 2,4-dimethoxyphenyl component of the compound can be used in the synthesis of a series of 2,4,5-trisubstituted oxazoles . Oxazoles are a class of organic compounds with diverse biological activities, making this compound valuable in medicinal chemistry.

Isolation of Phananthrene Derivatives

The 3,5-dimethoxyphenyl component of the compound may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense . Phananthrene derivatives have various biological activities, including anti-inflammatory, antiviral, and anticancer properties.

未来方向

属性

IUPAC Name |

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5/c1-13-18(26-23(34-13)17-9-8-16(32-3)11-19(17)33-4)12-29-21(24)20(27-28-29)22(30)25-14-6-5-7-15(10-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLAJABYJPKLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)

![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)